Mops

説明

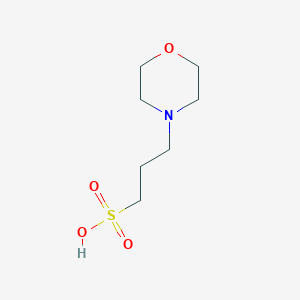

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-morpholin-4-ylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFYONBTKHTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044371 | |

| Record name | 4-Morpholinepropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS] | |

| Record name | 4-Morpholinepropane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1132-61-2 | |

| Record name | MOPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MOPS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-morpholino)propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Morpholinepropanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinopropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(N-MORPHOLINO)PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/273BP63NV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MOPS Buffer: A Comprehensive Technical Guide for Researchers

Introduction to MOPS Buffer

3-(N-morpholino)propanesulfonic acid, commonly known as this compound, is a zwitterionic buffer that was first introduced by Good and his colleagues in the 1960s.[1] It is a member of the "Good's buffers" group, which was developed to meet several criteria for biological research, including having a pKa near physiological pH, high water solubility, chemical and enzymatic stability, and minimal interference with biological processes.[1] With a pKa of 7.2 at 25°C, this compound is an excellent choice for maintaining a stable pH in a variety of biochemical and molecular biology applications, particularly those involving RNA analysis.[2][3][4] Its chemical structure features a morpholine ring, which distinguishes it from similar buffers like HEPES, which contains a piperazine ring.[3] This guide provides an in-depth overview of this compound buffer for researchers, scientists, and drug development professionals, covering its core properties, applications, and detailed experimental protocols.

Core Properties and Data Presentation

This compound is favored in many laboratories for its reliability and well-defined characteristics.[2] Its buffering capacity is most effective in the pH range of 6.5 to 7.9.[2][4][5] However, its performance is influenced by several factors, including temperature, ionic strength, and buffer concentration.[4][5]

Quantitative Data Summary

The key quantitative properties of this compound buffer are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| Chemical Formula | C₇H₁₅NO₄S | |

| Molecular Weight | 209.26 g/mol | [6] |

| pKa (at 25°C) | ~7.2 | [1][2][4] |

| Effective Buffering Range | 6.5 – 7.9 | [2][4][7] |

| Temperature Dependence (ΔpKa/°C) | -0.013 | [4][8] |

| Solubility in Water | 500 mg/ml | [1] |

It is critical to consider the temperature at which an experiment will be conducted, as the pKa of this compound decreases with increasing temperature, making the buffer more acidic.[4][9]

Key Applications in Biochemistry and Drug Development

This compound buffer is versatile and finds application in numerous experimental contexts:

-

RNA Analysis : this compound is most famously used as a running buffer for denaturing agarose gel electrophoresis of RNA, such as in Northern blotting.[7][10][11] It provides a stable pH environment necessary to maintain RNA denaturation in the presence of formaldehyde, allowing for separation based on molecular weight.[11][12]

-

Cell Culture : It is used in various culture media for bacteria (like E. coli), yeast, and mammalian cells, where maintaining a physiological pH is crucial for cell viability and growth.[1][7][10]

-

Protein Studies : this compound is employed in protein purification through chromatography and in gel electrophoresis for protein separation.[10][13] It is also used in structural studies, such as X-ray crystallography.[1]

-

Biochemical Assays : It serves as a buffer in a range of assays, including studies on electron transport and phosphorylation, and in the bicinchoninic acid (BCA) assay.[10]

Experimental Protocols

Detailed and accurate preparation is key to the successful use of this compound buffer. Below are standardized protocols for its preparation and use in RNA electrophoresis.

Protocol 1: Preparation of 10x this compound Electrophoresis Buffer

This protocol details the preparation of a 1-liter, 10x concentrated stock solution of this compound buffer for use in RNA gel electrophoresis.

Composition of 10X Stock Solution:

-

0.2 M this compound

-

0.05 M Sodium Acetate

-

0.01 M EDTA

-

pH adjusted to 7.0

Materials:

-

10 N NaOH solution

-

DEPC-treated or nuclease-free water

-

Beaker or flask (2 L)

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Add approximately 700-800 mL of DEPC-treated water to a 2-liter beaker.[3][6][14]

-

Add 41.85 g of this compound (free acid) and 4.1 g of anhydrous sodium acetate to the water.[6][14]

-

Place the beaker on a magnetic stirrer and mix until the solutes are completely dissolved.

-

Add 20 mL of 0.5M EDTA (pH 8.0) solution and continue mixing.[6][7]

-

Calibrate the pH meter and carefully adjust the pH of the solution to 7.0 using a 10 N NaOH solution.[6][7]

-

Once the target pH is reached, transfer the solution to a graduated cylinder and add DEPC-treated water to bring the final volume to 1 liter.[6][14]

-

Sterilize the buffer by passing it through a 0.22 µm or 0.45 µm filter.[6][10] Note: Autoclaving is not recommended as it can cause the buffer to turn yellow, although a light straw color may not affect performance.[7][14]

-

Store the 10x this compound buffer at room temperature, protected from light, to prevent degradation.[7][10] A dark or yellowed solution should be discarded.[14]

Protocol 2: RNA Denaturation and Gel Electrophoresis

This protocol describes the use of this compound buffer in a denaturing agarose gel system for RNA analysis.

Materials:

-

10x this compound buffer (prepared as above)

-

Agarose

-

Formaldehyde (37% solution)

-

RNA sample

-

RNA loading dye

-

Ethidium bromide or other nucleic acid stain

-

DEPC-treated or nuclease-free water

-

Horizontal gel electrophoresis apparatus

Procedure:

-

Prepare 1x this compound Running Buffer: Dilute the 10x this compound buffer stock 1:10 with DEPC-treated water to create the 1x running buffer for the gel and electrophoresis tank.

-

Cast the Denaturing Agarose Gel:

-

For a 100 mL gel, mix 1 g of agarose in 72 mL of DEPC-treated water and melt completely.

-

Cool the agarose solution to about 60°C.

-

In a fume hood, add 10 mL of 10x this compound buffer and 18 mL of 37% formaldehyde. Mix gently.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

-

-

Prepare the RNA Sample:

-

In a nuclease-free tube, mix your RNA sample with a denaturing loading buffer containing formaldehyde and formamide.

-

Heat the sample at 65°C for 15 minutes to ensure complete denaturation, then immediately place it on ice.

-

-

Run the Gel:

-

Place the solidified gel in the electrophoresis tank and fill it with 1x this compound running buffer until the gel is submerged.

-

Load the denatured RNA samples into the wells.

-

Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.

-

-

Visualize the RNA:

-

Stain the gel with ethidium bromide or a safer alternative stain.

-

Visualize the RNA bands under UV transillumination. Intact total RNA should show sharp 28S and 18S ribosomal RNA bands.

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound buffer.

Caption: Factors influencing the stability and performance of this compound buffer.

Caption: Experimental workflow for preparing 10x this compound buffer solution.

Caption: Workflow for RNA gel electrophoresis using this compound buffer.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, Biological Buffer - Delta Microscopies [deltamicroscopies.com]

- 4. What are the factors that can change the properties of this compound Buffer? - Blog [hbynm.com]

- 5. What factors are related to the stability of this compound buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 7. This compound Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]

- 8. promega.com [promega.com]

- 9. The influence of temperature on the buffering performance of biological buffer this compound and corresponding strategies [vacutaineradditives.com]

- 10. Applications and Preparation of this compound and MES Buffer [yacooscience.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Is it normal to prepare foam for RNA electrophoresis buffer with this compound? Why - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. mdpi.com [mdpi.com]

- 14. 10x this compound Buffer [novoprolabs.com]

3-(N-morpholino)propanesulfonic acid (MOPS): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that belongs to the group of "Good's buffers," first described by Norman Good and his colleagues in 1966.[1] Its chemical structure features a morpholine ring and a propanesulfonic acid group, which confers favorable properties for a wide range of biological and biochemical applications.[1][2] With a pKa of 7.20 at 25°C, this compound is an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[1][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visual workflows to aid in experimental design.

Core Chemical and Physical Properties

This compound is a white crystalline powder with high water solubility.[4][5] Its zwitterionic nature at physiological pH makes it a versatile buffer for a variety of experimental conditions.[2] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 3-(Morpholin-4-yl)propane-1-sulfonic acid | [1] |

| CAS Number | 1132-61-2 (free acid) | [1] |

| Molecular Formula | C₇H₁₅NO₄S | [1] |

| Molecular Weight | 209.26 g/mol | [1] |

| pKa (at 25°C) | 7.20 | [1][6] |

| Effective Buffering pH Range | 6.5 - 7.9 | [3][6] |

| Melting Point | 277-281 °C (decomposes) | [5][7][8] |

| Appearance | White crystalline powder | [3][4] |

| Solubility in Water | 500 mg/mL | [6] |

| ΔpKa/ΔT | -0.0152 | [6] |

Applications in Research and Development

This compound is widely utilized in life sciences research due to its desirable characteristics, which include:

-

Minimal Metal Ion Interaction: Unlike some other common buffers, this compound shows minimal chelation with most metal ions, making it suitable for use in solutions containing metal ions.[4][9]

-

Low UV Absorbance: this compound is essentially transparent to UV light, which is advantageous for spectrophotometric assays.[3][10]

-

Biocompatibility: It is generally considered non-toxic to a wide range of cells and is frequently used in cell culture media.[11][12]

Key application areas include:

-

RNA Electrophoresis: this compound is a standard component of running buffers for denaturing agarose gel electrophoresis of RNA, as it helps to maintain the integrity of the RNA molecules during separation.[10][13][14]

-

Protein Purification: It is used as a buffering agent in various chromatography techniques, including affinity, ion-exchange, and size-exclusion chromatography, to maintain a stable pH environment that preserves protein structure and function.[2][15]

-

Cell Culture: this compound is incorporated into various cell culture media for bacteria, yeast, and mammalian cells to provide stable pH control.[4][12]

-

Enzyme Assays: Its stable buffering capacity in the neutral pH range makes it ideal for a variety of enzyme activity assays.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound buffer.

Denaturing RNA Agarose Gel Electrophoresis

This protocol is used for the separation of RNA molecules under denaturing conditions to analyze their size and integrity.

Materials:

-

High-quality agarose

-

10X this compound buffer (0.4 M this compound, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

-

37% (12.3 M) Formaldehyde (handle in a fume hood)

-

Nuclease-free water

-

RNA sample

-

Formaldehyde Load Dye (e.g., NorthernMax™ Formaldehyde Load Dye)

-

Ethidium bromide or other RNA stain

Procedure:

-

Gel Preparation (1% Agarose Gel): a. In a fume hood, add 1.0 g of agarose to 72 mL of nuclease-free water in a flask. b. Heat in a microwave until the agarose is completely dissolved. c. Allow the solution to cool to approximately 60°C. d. Add 10 mL of 10X this compound buffer and 18 mL of 37% formaldehyde. Mix gently but thoroughly.[1][4] e. Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 1 hour at room temperature.[6]

-

Sample Preparation: a. For each RNA sample, mix 1-3 µg of RNA with 3 volumes of Formaldehyde Load Dye.[1] b. Heat the samples at 65-70°C for 5-15 minutes to denature the RNA.[1] c. Immediately place the samples on ice to prevent renaturation.

-

Electrophoresis: a. Place the solidified gel in the electrophoresis tank and add 1X this compound running buffer until the gel is submerged by a few millimeters.[1] b. Load the denatured RNA samples into the wells. c. Run the gel at 5-6 V/cm.[1] Monitor the migration of the dye front.

-

Visualization: a. If ethidium bromide was not included in the loading dye, stain the gel in a 0.5 µg/mL ethidium bromide solution for 10-20 minutes.[6] b. Destain the gel in nuclease-free water for 10-20 minutes. c. Visualize the RNA bands on a UV transilluminator.

Caption: Workflow for denaturing RNA agarose gel electrophoresis using this compound buffer.

Protein Purification using Affinity Chromatography with this compound Buffer

This protocol outlines a general procedure for purifying a His-tagged protein using Nickel-NTA (Ni-NTA) affinity chromatography with this compound-based buffers.

Materials:

-

E. coli cell pellet expressing a His-tagged protein

-

Lysis Buffer: 50 mM this compound, 300 mM NaCl, 10 mM Imidazole, pH 8.0

-

Wash Buffer: 50 mM this compound, 300 mM NaCl, 20 mM Imidazole, pH 8.0

-

Elution Buffer: 50 mM this compound, 300 mM NaCl, 250 mM Imidazole, pH 8.0

-

Ni-NTA Agarose resin

-

Chromatography column

Procedure:

-

Cell Lysis: a. Resuspend the cell pellet in ice-cold Lysis Buffer. b. Lyse the cells using sonication or a French press on ice. c. Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris. d. Collect the clarified supernatant containing the soluble protein.

-

Column Preparation and Equilibration: a. Pack the Ni-NTA agarose resin into a chromatography column. b. Equilibrate the column by washing with 5-10 column volumes of Lysis Buffer.

-

Protein Binding: a. Load the clarified lysate onto the equilibrated column. Allow the lysate to flow through the column by gravity or at a slow, controlled flow rate. b. Collect the flow-through fraction for analysis.

-

Washing: a. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. b. Collect the wash fractions for analysis.

-

Elution: a. Elute the bound His-tagged protein by applying the Elution Buffer to the column. b. Collect the eluate in fractions. c. Monitor the protein concentration in the fractions using a protein assay (e.g., Bradford) or by measuring absorbance at 280 nm.

-

Analysis: a. Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.

Caption: Workflow for His-tagged protein purification using this compound-buffered solutions.

Preparation of this compound-Buffered Minimal Medium for E. coli

This protocol is for preparing a defined minimal medium for the cultivation of E. coli, where this compound provides the primary buffering capacity.

Materials:

-

This compound (free acid)

-

Tricine

-

KOH

-

FeSO₄·7H₂O

-

NH₄Cl

-

K₂SO₄

-

CaCl₂·2H₂O

-

MgCl₂

-

NaCl

-

Micronutrient stock solution

-

Carbon source (e.g., glucose)

-

K₂HPO₄

Procedure:

-

Preparation of 10X this compound Mixture: a. In approximately 300 mL of nuclease-free water, dissolve 83.72 g of this compound and 7.17 g of Tricine.[13] b. Adjust the pH to 7.4 with 10 M KOH.[13] c. Bring the total volume to 440 mL with nuclease-free water. d. Prepare a fresh 0.01 M FeSO₄·7H₂O solution and add it to the this compound/Tricine solution.[13] e. In the specified order, add the following stock solutions: 50 mL of 1.9 M NH₄Cl, 10 mL of 0.276 M K₂SO₄, 0.25 mL of 0.02 M CaCl₂·2H₂O, 2.1 mL of 2.5 M MgCl₂, 100 mL of 5 M NaCl, and 0.2 mL of a micronutrient stock.[13] f. Add autoclaved nuclease-free water to a final volume of 1 L. g. Filter sterilize the 10X this compound mixture through a 0.2 µm filter and store in aliquots at -20°C.[13]

-

Preparation of Working this compound Minimal Medium: a. To 880 mL of nuclease-free water, add 100 mL of the 10X this compound mixture and 10 mL of 0.132 M K₂HPO₄.[13] b. Adjust the final pH to 7.2 with 10 M NaOH.[13] c. Filter sterilize the complete medium. d. Before use, aseptically add a sterile carbon source (e.g., 10 mL of 100X glucose stock for a final concentration of 0.1%).[13]

Conclusion

3-(N-morpholino)propanesulfonic acid is a robust and versatile zwitterionic buffer with a wide range of applications in molecular biology, biochemistry, and cell biology. Its favorable chemical properties, including a physiologically relevant pKa, minimal metal ion binding, and low UV absorbance, make it an indispensable tool for researchers. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of this compound in various experimental settings, from routine analysis to complex purification schemes. Proper preparation and use of this compound-based buffers are critical for ensuring the reliability and reproducibility of experimental results.

References

- 1. The Basics: Northern Analysis | Thermo Fisher Scientific - BE [thermofisher.com]

- 2. news-medical.net [news-medical.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. US6338964B1 - Process and medium for mammalian cell culture under low dissolved carbon dioxide concentration - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Northern blot - Wikipedia [en.wikipedia.org]

- 7. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. conductscience.com [conductscience.com]

- 12. Cell Culture Protocols | Thermo Fisher Scientific - RO [thermofisher.com]

- 13. genome.wisc.edu [genome.wisc.edu]

- 14. conductscience.com [conductscience.com]

- 15. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

MOPS buffer pKa and buffering range

An In-depth Technical Guide to MOPS Buffer: pKa, Buffering Range, and Core Applications

Introduction to this compound Buffer

This compound (3-(N-morpholino)propanesulfonic acid) is a zwitterionic biological buffer, first described by Norman Good and his colleagues, and is one of the original "Good's buffers".[1][2] With a pKa of 7.2 at 25°C, it is an excellent choice for a wide variety of biochemical and molecular biology applications that require a stable, near-neutral pH environment.[2][3] Its high water solubility, low UV absorbance, minimal reactivity, and lack of complex formation with most metal ions make it a versatile and reliable buffering agent for researchers, scientists, and drug development professionals.[4][5]

Core Properties: pKa and Buffering Range

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The useful buffering range for any buffer is generally considered to be its pKa ± 1 pH unit. For this compound, this provides a reliable buffering capacity between pH 6.5 and 7.9.[1][2][4]

The pKa of this compound is temperature-dependent, decreasing as the temperature rises. This change is approximately -0.013 pH units per degree Celsius.[3] It is therefore critical to adjust the pH of a this compound buffer at the temperature at which it will be used to ensure accuracy in experimental conditions.[3]

Quantitative Data for this compound Buffer

The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | 3-(N-morpholino)propanesulfonic acid | [5] |

| Molecular Weight | 209.3 g/mol | [6] |

| pKa at 25°C | 7.20 | [1][2] |

| Effective pH Range | 6.5 – 7.9 | [1][2][4] |

| ΔpKa/°C | -0.013 | [3] |

| Water Solubility (20°C) | 1000 g/L | [5] |

Primary Applications and Methodologies

This compound buffer is utilized across a range of applications due to its favorable chemical properties. It is particularly prominent in RNA analysis but is also used in protein purification, cell culture, and other biochemical assays.[2][4]

Application 1: RNA Electrophoresis

This compound is the buffer of choice for denaturing agarose gel electrophoresis of RNA, often in formaldehyde-agarose gels.[7][8] It is crucial for this application because it maintains a stable pH during electrophoresis, which prevents the degradation of RNA in acidic or alkaline conditions.[7] Its lower ionic strength compared to other buffers like TAE or TBE also helps reduce interactions between RNA molecules, leading to better separation and resolution.[7]

This protocol outlines the preparation of a 10-fold concentrated stock solution, which can be diluted to a 1X working concentration for preparing the gel and running buffer.

Materials:

-

This compound (free acid)

-

Sodium Acetate (NaOAc)

-

EDTA disodium salt dihydrate

-

DEPC-treated water (RNase-free)

-

Sodium Hydroxide (NaOH) solution (e.g., 2N)

Procedure:

-

In a clean beaker, dissolve 41.8 g of this compound (free acid) in approximately 700 mL of DEPC-treated water.[9]

-

Add 20 mL of 1M Sodium Acetate (DEPC-treated).[9]

-

Add 20 mL of 0.5M EDTA (pH 8.0, DEPC-treated).[9]

-

Adjust the pH of the solution to 7.0 using a 2N NaOH solution.[9]

-

Bring the final volume to 1 liter with DEPC-treated water.[9]

-

Sterilize the solution by filtering it through a 0.2 or 0.45 µm filter.[5][9] Note: Do not autoclave this compound buffer, as it can degrade and produce unknown yellowish substances.[5]

-

Store the 10X this compound buffer at room temperature, protected from light.[9]

This protocol describes the use of 1X this compound buffer for separating RNA under denaturing conditions.

Materials:

-

10X this compound Buffer

-

Agarose

-

37% (12.3 M) Formaldehyde

-

DEPC-treated water

-

RNA samples

-

Formaldehyde Load Dye

Procedure:

-

Prepare 1X this compound Running Buffer: Dilute the 10X this compound stock solution 1:10 with DEPC-treated water.

-

Prepare the Formaldehyde-Agarose Gel: For a 1% gel, heat 1 g of agarose in 72 mL of DEPC-treated water until fully dissolved.[10] Cool the solution to about 60°C. In a chemical fume hood, add 10 mL of 10X this compound buffer and 18 mL of 37% formaldehyde.[10] Swirl to mix and immediately pour the gel into a casting tray with the appropriate comb. Allow it to solidify completely.

-

Set up the Electrophoresis Tank: Place the solidified gel in the electrophoresis tank and add enough 1X this compound running buffer to cover the gel by a few millimeters.[10]

-

Prepare RNA Samples: To 1-3 µg of RNA, add 0.5-3 volumes of Formaldehyde Load Dye.[10] Heat the samples briefly if required by the loading dye protocol.

-

Run the Gel: Load the prepared RNA samples into the wells. Run the gel at 5-6 V/cm.[10] The electrophoresis is complete when the bromophenol blue dye front has migrated approximately two-thirds of the way down the gel.[10]

-

Visualize RNA: Visualize the separated RNA bands on a UV transilluminator.[10]

Logical Workflow for RNA Electrophoresis using this compound

The following diagram illustrates the logical workflow from preparing the this compound buffer to visualizing the results of an RNA electrophoresis experiment.

Caption: Workflow for RNA electrophoresis using this compound buffer.

Other Key Applications

-

Protein Purification and Chromatography: this compound is suitable for protein purification as it does not form significant complexes with most metal ions, preventing interference with techniques like immobilized metal affinity chromatography (IMAC).[1][4]

-

Cell Culture: It is used to control the pH of culture media for bacteria, yeast, and mammalian cells.[4][9]

-

Biochemical Assays: Its low UV absorbance makes it compatible with spectrophotometric assays for measuring protein concentration or enzyme activity.[2][4]

Conclusion

This compound is a highly reliable and versatile zwitterionic buffer that is indispensable in modern molecular biology and biochemistry labs. Its pKa of 7.2 makes it ideal for maintaining a stable near-neutral pH, which is critical for a multitude of applications, most notably for preserving the integrity of RNA during electrophoretic separation. By understanding its core properties and following standardized protocols, researchers can effectively leverage this compound buffer to ensure the accuracy and reproducibility of their experiments.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. This compound Buffer [advancionsciences.com]

- 3. What are the factors that can change the properties of this compound Buffer? - Blog [hbynm.com]

- 4. What are the applications of this compound buffer? [vacutaineradditives.com]

- 5. Why use this compound - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 6. 8 uses of this compound buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. This compound buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. geneseesci.com [geneseesci.com]

- 9. Applications and Preparation of this compound and MES Buffer [yacooscience.com]

- 10. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - US [thermofisher.com]

The Role and Application of MOPS Buffer in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of biological research and drug development, maintaining precise and stable pH conditions is paramount to experimental success and reproducibility. The choice of a buffering agent can significantly impact the structure, function, and stability of biological macromolecules. 3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, is a zwitterionic buffer that belongs to the group of "Good's buffers". Developed to meet the stringent requirements of biological research, this compound has become a cornerstone in a multitude of applications due to its favorable biochemical properties. This technical guide provides an in-depth exploration of the function of this compound in biological systems, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design and execution.

Core Biochemical Properties of this compound

This compound is a structural analog of MES (2-(N-morpholino)ethanesulfonic acid) and is characterized by a morpholine ring and a propanesulfonic acid group.[1] This structure confers several advantageous properties for its use in biological research.

pH Buffering Range and pKa

This compound has a pKa of 7.20 at 25°C, providing an effective buffering range from pH 6.5 to 7.9.[1][2] This near-neutral pH range makes it an excellent choice for a wide variety of biological experiments that mimic physiological conditions.[1][3] The pKa of this compound is, however, sensitive to temperature, decreasing by approximately 0.013 units for every 1°C increase.[4]

Minimal Metal Ion Interaction

A key advantage of this compound is its negligible interaction with most metal ions.[2][5] This is a critical feature in studies involving metalloenzymes or reactions where metal ion cofactors are essential, as the buffer will not chelate these crucial ions.[5] However, it has been noted that this compound can form complexes with iron.[6]

Low UV Absorbance and Chemical Stability

This compound exhibits low absorbance in the UV spectrum, which is highly beneficial for spectrophotometric assays where the absorbance of the buffer would otherwise interfere with the measurement of biomolecules like proteins and nucleic acids.[2][7] It is generally considered chemically stable and inert in many biological reactions.[8]

Limitations and Considerations

Despite its advantages, this compound has some limitations. It is not recommended for use at concentrations above 20 mM in mammalian cell culture, as higher concentrations can be toxic.[1][9] Furthermore, this compound should not be sterilized by autoclaving, especially in the presence of glucose, as it can degrade and produce a yellow discoloration.[7][10] Filtration is the recommended method for sterilization.[10][11]

Quantitative Data Summary

The selection of a buffer is a critical step in experimental design. The following tables provide a summary of the key quantitative properties of this compound and a comparison with other common biological buffers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 209.26 g/mol | [5] |

| pKa (25°C) | 7.20 | [1] |

| Buffering pH Range | 6.5 - 7.9 | [2][10] |

| ΔpKa/°C | -0.013 | [4] |

| Water Solubility (20°C) | 1000 g/L | [11] |

Table 2: Comparative Analysis of this compound and HEPES on Keratinocyte Viability

This table summarizes a study comparing the effects of this compound and HEPES buffers on the viability of Normal Oral Keratinocytes (NOK) and Human Keratinocyte cell line (HaCat).

| Buffer in RPMI Medium | Cell Line | Incubation Time | Cell Viability (%) | Reference(s) |

| This compound | NOK | Not specified | ~20% | [5] |

| This compound | HaCat | Not specified | ~20% | [5] |

| HEPES (25 mM) | NOK | Up to 12 h | ~100% | [5] |

| HEPES (25 mM) | HaCat | Up to 12 h | ~100% | [5] |

Note: The study highlights the potential toxicity of this compound at the concentration used in the RPMI medium for these specific cell lines, while HEPES maintained high cell viability.

Table 3: Comparison of Enzyme Kinetics of ACOD1 in Different Buffers

This table presents the kinetic parameters of human ACOD1 (hACOD1) and mouse ACOD1 (mACOD1) in the presence of different buffers at pH 7.5.

| Buffer (50 mM) | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference(s) |

| Bis-Tris | hACOD1 | 110 ± 10 | 1.8 ± 0.1 | 16,400 | [7][12] |

| mACOD1 | 130 ± 10 | 1.9 ± 0.1 | 14,600 | [7][12] | |

| HEPES | hACOD1 | 120 ± 10 | 1.7 ± 0.1 | 14,200 | [7][12] |

| mACOD1 | 140 ± 10 | 1.9 ± 0.1 | 13,600 | [7][12] | |

| This compound | hACOD1 | 120 ± 10 | 1.8 ± 0.1 | 15,000 | [7][12] |

| mACOD1 | 150 ± 20 | 2.0 ± 0.1 | 13,300 | [7][12] |

Note: The enzyme kinetics for both human and mouse ACOD1 were found to be similar across the three different buffers tested, indicating that this compound is a suitable buffer for this enzyme at the specified conditions.[7][12]

Experimental Protocols and Workflows

The following section provides detailed methodologies for key experiments where this compound buffer is a critical component. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.

RNA Electrophoresis using Denaturing Formaldehyde-Agarose Gel with this compound Buffer

This compound buffer is the standard running buffer for denaturing agarose gel electrophoresis of RNA, as it maintains the pH within a range that preserves RNA integrity.[3][13]

Experimental Protocol:

-

Preparation of 10x this compound Electrophoresis Buffer:

-

Dissolve 41.8 g of this compound (free acid) in 700 mL of DEPC-treated water.

-

Add 16.6 mL of 3 M sodium acetate (DEPC-treated).

-

Add 20 mL of 0.5 M EDTA (pH 8.0, DEPC-treated).

-

Adjust the pH to 7.0 with NaOH.

-

Bring the final volume to 1 L with DEPC-treated water.

-

Filter sterilize using a 0.22 µm filter and store protected from light at room temperature. The solution may turn yellow over time, but a slight discoloration does not significantly affect its buffering capacity.[1]

-

-

Preparation of 1.2% Denaturing Agarose Gel:

-

Melt 1.2 g of agarose in 84 mL of DEPC-treated water.

-

Cool the solution to approximately 60°C.

-

In a fume hood, add 10 mL of 10x this compound buffer and 6.0 mL of 37% formaldehyde.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

-

-

Sample Preparation:

-

To your RNA sample (up to 10 µg), add a mixture of formamide, 10x this compound buffer, formaldehyde, and loading dye.

-

Denature the RNA sample by heating at 65°C for 15 minutes.

-

Chill the sample on ice before loading onto the gel.

-

-

Electrophoresis:

-

Place the gel in an electrophoresis tank and fill it with 1x this compound running buffer (diluted from the 10x stock).

-

Load the denatured RNA samples into the wells.

-

Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with ethidium bromide or a safer alternative like SYBR Green.

-

Visualize the RNA bands under UV transillumination.

-

Workflow Diagram:

Mammalian Cell Culture with this compound-buffered Medium

This compound can be used as a buffering agent in cell culture media, particularly for applications where bicarbonate/CO₂ buffering is not feasible or requires supplementation.

Experimental Protocol:

-

Preparation of this compound-buffered Culture Medium:

-

Prepare the desired basal medium (e.g., RPMI-1640) according to the manufacturer's instructions.

-

Aseptically add a sterile stock solution of this compound to the medium to achieve a final concentration of 10-20 mM. Note: Higher concentrations may be toxic to some cell lines.[1][14]

-

Adjust the pH of the final medium to the desired level (e.g., 7.2-7.4) using sterile NaOH or HCl in a sterile environment.

-

Aseptically filter the final medium through a 0.22 µm filter.

-

-

Cell Seeding and Culture:

-

Thaw and culture the mammalian cells of interest according to standard protocols.

-

Seed the cells into culture vessels containing the pre-warmed this compound-buffered medium at the desired density.

-

Incubate the cells at 37°C. If a CO₂ incubator is used, ensure the cap of the culture vessel is loosened to allow for gas exchange if the medium also contains a bicarbonate buffering system.

-

-

Monitoring and Maintenance:

-

Monitor cell growth, morphology, and the pH of the culture medium regularly.

-

Change the medium as required to replenish nutrients and maintain a stable pH.

-

Workflow Diagram:

Protein Purification using this compound Buffer

This compound is a suitable buffer for various protein purification techniques, including affinity and ion-exchange chromatography, due to its minimal metal ion interaction and stable pH control.[11][12]

Experimental Protocol:

-

Preparation of Lysis and Chromatography Buffers:

-

Lysis Buffer: 50 mM this compound, pH 7.4, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail.

-

Binding Buffer: 50 mM this compound, pH 7.4, 150 mM NaCl, 1 mM DTT.

-

Wash Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 1 mM DTT.

-

Elution Buffer: 50 mM this compound, pH 7.4, 150 mM NaCl, 250 mM Imidazole (for His-tagged proteins), 1 mM DTT.

-

Prepare all buffers using high-purity water and reagents. Adjust the pH at the temperature at which the purification will be performed. Filter sterilize all buffers.

-

-

Cell Lysis and Clarification:

-

Resuspend the cell pellet expressing the protein of interest in ice-cold Lysis Buffer.

-

Lyse the cells using an appropriate method (e.g., sonication, French press).

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography (example with His-tagged protein):

-

Equilibrate the affinity column (e.g., Ni-NTA) with 5-10 column volumes of Binding Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with Elution Buffer, collecting fractions.

-

-

Analysis of Fractions:

-

Analyze the collected fractions by SDS-PAGE to determine which fractions contain the purified protein.

-

Pool the fractions containing the pure protein.

-

-

Buffer Exchange (Optional):

-

If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM this compound, pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Workflow Diagram:

Conclusion

This compound is a versatile and reliable zwitterionic buffer that has rightfully earned its place as a staple in biological and biochemical research. Its favorable pKa, minimal interaction with metal ions, and low UV absorbance make it an ideal choice for a wide range of applications, from ensuring the integrity of RNA during electrophoresis to maintaining the viability of cells in culture and the stability of proteins during purification. However, researchers must be mindful of its limitations, such as its potential toxicity at higher concentrations in certain cell lines and its incompatibility with autoclaving. By understanding the core properties of this compound and utilizing optimized protocols, scientists and drug development professionals can leverage this valuable tool to achieve more accurate, reproducible, and meaningful experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. Differences and Precautions between Biological Buffer this compound and MES Buffer [vacutaineradditives.com]

- 5. cdmf.org.br [cdmf.org.br]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of ACES, this compound, and MOPSO in Yeast Extract Media - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Comparison of the Buffer Range Between this compound and Other Buffers [yacooscience.com]

- 11. This compound biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the difference between morpholine series buffers this compound and MES? [m.yunbangpharm.com]

- 14. researchgate.net [researchgate.net]

The Zwitterionic Nature of MOPS Buffer: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the zwitterionic nature of MOPS (3-(N-morpholino)propanesulfonic acid) buffer, a widely used buffering agent in biological and biochemical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties, experimental applications, and the critical role of pH maintenance in sensitive biological systems. Detailed experimental protocols and visual diagrams are provided to facilitate practical implementation and a deeper understanding of the principles discussed.

Introduction: The Significance of pH Control in Biological Research

Maintaining a stable pH is paramount for the success of in vitro biological experiments. Even minor fluctuations in hydrogen ion concentration can significantly impact protein structure and function, enzyme kinetics, cell viability, and the integrity of nucleic acids. Biological systems have evolved intricate mechanisms to maintain pH homeostasis, and replicating these conditions in a laboratory setting is crucial for obtaining accurate and reproducible results.

Good's buffers, a series of zwitterionic buffers developed in the 1960s, were designed to meet the stringent requirements of biological research. These buffers are characterized by their pKa values near physiological pH, high water solubility, minimal interaction with biological components, and stability. This compound (3-(N-morpholino)propanesulfonic acid) is a prominent member of the Good's buffer family, valued for its buffering capacity in the near-neutral pH range.[1][2][3][4]

The Zwitterionic Nature of this compound

The effectiveness of this compound as a biological buffer stems from its zwitterionic chemical structure. A zwitterion is a molecule that contains both a positive and a negative charge, resulting in a net neutral charge. In the case of this compound, the molecule possesses a positively charged morpholinium ring (a secondary amine) and a negatively charged sulfonate group.

This dual-charge characteristic is key to its buffering action. The morpholinium ring has a pKa of approximately 7.2 at 25°C.[1][5] This means that at a pH of 7.2, 50% of the this compound molecules are in the protonated (positively charged amine) form and 50% are in the deprotonated (neutral amine) form. The negatively charged sulfonate group remains ionized over a wide pH range.

The equilibrium between the protonated and deprotonated forms allows this compound to effectively resist changes in pH. When acid (H⁺) is added to a this compound solution, the deprotonated morpholino group can accept a proton, thus neutralizing the added acid. Conversely, when a base (OH⁻) is added, the protonated morpholino group can donate a proton, neutralizing the added base.

Physicochemical Properties of this compound Buffer

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound buffer.

Table 1: General Properties of this compound Buffer

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₅NO₄S | [1] |

| Molecular Weight | 209.26 g/mol | [1] |

| pKa at 25°C | ~7.2 | [1][5] |

| Effective Buffering Range | 6.5 - 7.9 | [1][2][6] |

| Appearance | White crystalline powder | [1] |

Table 2: Temperature Dependence of this compound pKa

| Temperature (°C) | ΔpKa/°C | Reference(s) |

| 20 | -0.013 | [7] |

| 25 | -0.015 | |

| 37 | -0.013 | [1] |

Note: The negative value indicates that the pKa of this compound decreases as the temperature increases.

Table 3: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Highly soluble (500 g/L) | |

| Ethanol | Sparingly soluble | [8] |

| 1,4-Dioxane | Sparingly soluble | [8] |

Table 4: Comparison with Other Common Biological Buffers

| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C |

| MES | 6.1 | 5.5 - 6.7 | -0.011 |

| This compound | 7.2 | 6.5 - 7.9 | -0.015 |

| HEPES | 7.5 | 6.8 - 8.2 | -0.014 |

| Tris | 8.1 | 7.5 - 9.0 | -0.031 |

| Bicine | 8.3 | 7.6 - 9.0 | -0.018 |

Experimental Protocols Utilizing this compound Buffer

This compound buffer is a versatile tool in the molecular biology and biochemistry laboratory. Below are detailed protocols for its application in key experimental procedures.

Preparation of 10x this compound Running Buffer for RNA Electrophoresis

This protocol is widely used for the separation of RNA on denaturing agarose gels.[9][10][11]

Materials:

-

This compound (free acid)

-

Sodium Acetate (anhydrous)

-

EDTA (disodium salt, dihydrate)

-

Nuclease-free water

-

NaOH (for pH adjustment)

-

0.22 µm sterile filter unit

Procedure:

-

To prepare 1 L of 10x this compound buffer, add 41.8 g of this compound (free acid) to 800 mL of nuclease-free water in a sterile container.

-

Add 8.2 g of sodium acetate (anhydrous).

-

Add 3.72 g of EDTA.

-

Stir until all components are completely dissolved.

-

Adjust the pH to 7.0 with 10 M NaOH.

-

Bring the final volume to 1 L with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the 10x stock solution at room temperature, protected from light. The solution may yellow over time, but this does not significantly affect its performance.

Use of this compound in Protein Purification by Chromatography

This compound is an excellent buffer for various protein purification techniques, including ion-exchange and size-exclusion chromatography, due to its minimal interaction with metal ions and its ability to maintain a stable pH.[12][13]

General Protocol for Buffer Preparation:

-

Determine the optimal pH for the stability and activity of the target protein.

-

Prepare a 1 M stock solution of this compound by dissolving 209.26 g in 800 mL of purified water, adjusting the pH with NaOH or HCl, and bringing the final volume to 1 L.

-

For the working buffer (e.g., 50 mM this compound), dilute the stock solution accordingly.

-

Add other necessary components to the working buffer, such as salts (e.g., NaCl for elution in ion-exchange chromatography) and stabilizing agents (e.g., glycerol, DTT).

-

Filter the final buffer through a 0.22 µm filter before use.

This compound as a Component in Cell Culture Media

This compound can be used to supplement cell culture media to provide additional buffering capacity, which is particularly useful for cells that produce large amounts of acidic metabolites.[4][5]

Protocol for Supplementing Media:

-

Prepare a sterile 1 M stock solution of this compound and adjust the pH to 7.2-7.4.

-

Add the sterile this compound stock solution to the cell culture medium to a final concentration of 10-20 mM. It is important to note that concentrations above 20 mM can be toxic to some cell lines.[14]

-

Ensure that the osmolarity of the final medium is within the acceptable range for the specific cell type.

-

The supplemented medium is now ready for use in cell culture.

This compound in the Context of Cellular Signaling

Maintaining a stable intracellular pH is critical for the proper functioning of numerous signaling pathways. For instance, growth factor signaling through receptor tyrosine kinases (RTKs) can lead to changes in intracellular pH, which in turn can modulate the activity of downstream effectors.[15] The PI3K-mTOR pathway, a central regulator of cell growth and proliferation, is also known to be sensitive to pH changes.[16]

The use of a reliable buffer like this compound in in vitro signaling studies is therefore crucial to dissect the specific effects of signaling molecules from the non-specific effects of pH fluctuations.

References

- 1. What are the factors that can change the properties of this compound Buffer? - Blog [hbynm.com]

- 2. Differences and Precautions between Biological Buffer this compound and MES Buffer [vacutaineradditives.com]

- 3. What is the difference between morpholine series buffers this compound and MES? [m.yunbangpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. biocompare.com [biocompare.com]

- 7. promega.com [promega.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]

- 11. youtube.com [youtube.com]

- 12. This compound biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 13. med.upenn.edu [med.upenn.edu]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. Interrelationship between growth factor-induced pH changes and intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkaline intracellular pH (pHi) increases PI3K activity to promote mTORC1 and mTORC2 signaling and function during growth factor limitation - PMC [pmc.ncbi.nlm.nih.gov]

MOPS buffer molecular weight and formula

An In-depth Technical Guide to MOPS Buffer: Molecular Properties

This guide provides core technical data on 3-(N-morpholino)propanesulfonic acid (this compound), a zwitterionic buffer widely used by researchers, scientists, and drug development professionals for its stability and compatibility in a near-neutral pH range.[1][2][3]

Core Molecular Data

This compound is a popular choice in biological and biochemical studies due to its minimal interaction with metal ions and low UV absorption.[1] It is frequently utilized in applications such as cell culture, protein purification, and RNA electrophoresis.[1][4][5]

The fundamental molecular properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | 3-(N-morpholino)propanesulfonic acid | [1] |

| Chemical Formula | C₇H₁₅NO₄S | [6] |

| Molecular Weight | 209.27 g/mol | [1] |

| CAS Number | 1132-61-2 | [1] |

| pKa at 25°C | 7.2 | [1][2] |

| Buffering Range | 6.5 – 7.9 | [1][4] |

| Appearance | White Crystalline Powder | [1] |

Logical Relationship: From Formula to Molecular Weight

The molecular weight of a compound is derived from the sum of the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for the this compound buffer.

Calculation of this compound molecular weight from its chemical formula.

Experimental Protocols

This document focuses on the core molecular properties of the this compound buffer. As no specific experiments were cited for analysis, detailed experimental protocols are not included. For methodologies employing this compound, such as in gel electrophoresis or cell culture, it is recommended to consult peer-reviewed literature in the relevant field.

References

The Solubility Profile of MOPS: A Technical Guide for Researchers

An In-depth Guide to the Solubility of 3-(N-morpholino)propanesulfonic Acid (MOPS) in Various Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-(N-morpholino)propanesulfonic acid, commonly known as this compound, is a zwitterionic buffer that is widely used in biological and biochemical research.[1] Developed by Good and his colleagues, this compound is valued for its pKa of 7.2 at 25°C, which makes it an effective buffer in the physiological pH range of 6.5 to 7.9.[1] Its chemical stability and low tendency to interact with metal ions make it a preferred choice for a variety of applications, including cell culture, protein purification, and electrophoresis.[1] A crucial physical property of any buffer is its solubility in the solvents used in experimental protocols. This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents, along with detailed experimental protocols for solubility determination.

Quantitative Solubility of this compound

The solubility of this compound is a critical factor in its application, dictating the maximum buffer concentration achievable in a given system. The following tables summarize the available quantitative data on the solubility of this compound in different solvents.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 20 | 10 | ~0.48 |

| Water | Not Specified | Very soluble, at least 33% (w/w) | Not Applicable |

Data compiled from various sources.[2][3]

Table 2: Solubility of this compound in Organic Solvents and Aqueous Mixtures

| Solvent | Temperature (°C) | Solubility |

| Methanol | 26.85 | 0.1045 kg this compound in 32 kg of methanol (minute solubility) |

| Aqueous 1,4-Dioxane Mixtures | 25 | Solubility determined, but specific data requires access to the full study. |

| Aqueous Ethanol Mixtures | 25 | Solubility determined, but specific data requires access to the full study. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No specific quantitative data found; however, ionic compounds like Good's buffers can be soluble in polar organic solvents. |

| Dimethylformamide (DMF) | Not Specified | No specific quantitative data found; DMF is a polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. |

| Acetone | Not Specified | No specific quantitative data found. |

Data for methanol and aqueous mixtures are from specific studies.[4] Information for other organic solvents is based on general chemical principles, as direct quantitative data for this compound was not found in the surveyed literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the reliable preparation of buffered solutions. Two common methods for determining the equilibrium solubility of a compound are the shake-flask method and analysis by densitometry.

The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The principle involves creating a saturated solution by agitating an excess amount of the solute in the solvent for a prolonged period until equilibrium is reached.

Detailed Methodology:

-

Preparation of the Solvent System: Prepare the desired solvent or solvent mixture. For aqueous solutions, use purified, deionized water.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a flask containing the solvent. The excess solid should be visually present throughout the experiment.

-

Equilibration: Seal the flask and place it in a constant-temperature shaker or water bath. Agitate the mixture at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.

-

Quantification of Solute: Accurately measure the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or by gravimetric analysis after solvent evaporation.

-

Data Analysis: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or as molarity (mol/L).

Solubility Determination by Densitometry

This method relies on the principle that the density of a solution changes with the concentration of the solute. By measuring the density of solutions with known concentrations, a calibration curve can be generated to determine the concentration of a saturated solution. This method was employed by Taha et al. (2011) to determine the solubility of this compound in aqueous mixtures of 1,4-dioxane and ethanol.[4]

Detailed Methodology:

-

Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired solvent.

-

Density Measurement of Standards: Measure the density of each standard solution using a high-precision digital vibrating U-tube densimeter at a constant temperature.

-

Generation of a Calibration Curve: Plot the density of the standard solutions as a function of their concentration. This should yield a linear relationship.

-

Preparation of a Saturated Solution: Prepare a saturated solution of this compound in the same solvent by adding an excess of the solid and allowing it to equilibrate, similar to the shake-flask method.

-

Density Measurement of the Saturated Solution: After phase separation (filtration or centrifugation), measure the density of the clear saturated solution using the same densiteter and under the same temperature conditions.

-

Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the saturated solution from its measured density.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the shake-flask and densitometry methods for solubility determination.

References

An In-Depth Technical Guide to MOPS Buffer: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and core applications of 3-(N-morpholino)propanesulfonic acid (MOPS), a zwitterionic buffer that has become a cornerstone of modern biological and biochemical research.

Discovery and Historical Context: The Advent of "Good's Buffers"

Prior to the mid-1960s, researchers in the biological sciences were often limited by the available buffering agents, which were frequently toxic to cells, interfered with biological reactions, or had unsuitable pH ranges for physiological studies.[1] This landscape changed dramatically with the seminal 1966 publication in Biochemistry by Dr. Norman E. Good and his colleagues.[2][3][4][5] This paper introduced a series of novel zwitterionic buffers, now famously known as "Good's Buffers," designed to overcome the limitations of their predecessors.[6][1][3][4]

This compound was one of the original buffers presented in this work.[7] Good and his team established a set of stringent criteria for developing these new buffering agents, which included:

-

pKa between 6.0 and 8.0: To be effective at the near-neutral pH of most biological reactions.

-

High water solubility: For ease of use in aqueous biological systems.

-

Membrane impermeability: To prevent the buffer from accumulating inside cells.

-

Minimal salt effects: To avoid interference with ionic interactions in biological systems.

-

Minimal change in pKa with temperature: To ensure pH stability across varying experimental conditions.

-

Minimal interaction with metal ions: To prevent chelation of essential metal cofactors.

-

Chemical and enzymatic stability: To resist degradation during experiments.

-

Low absorption in the UV and visible light spectrum: To avoid interference with spectrophotometric assays.[6][3][4]

This compound, with its morpholine ring structure, fulfilled these criteria and quickly became an invaluable tool in the laboratory.[7]

Physicochemical Properties of this compound Buffer

The utility of this compound as a biological buffer stems from its specific chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | 3-(N-morpholino)propanesulfonic acid | [7] |

| Molecular Formula | C₇H₁₅NO₄S | [8] |

| Molecular Weight | 209.26 g/mol | [8][9] |

| pKa at 20°C | ~7.2 | [6] |

| Useful pH Range | 6.5 - 7.9 | [4][10] |

| Appearance | White crystalline powder | [10] |

| Solubility in Water | High | [4] |

Experimental Protocols

Original Synthesis of this compound (Conceptual Reconstruction)

-

Reaction Setup: Morpholine is dissolved in a suitable solvent. While modern methods often use water, early syntheses may have employed organic solvents.[10][11]

-

Addition of Propanesultone: 1,3-propanesultone is added to the morpholine solution. This is an exothermic reaction and likely required cooling to control the temperature.

-

Reaction: The mixture is stirred for a period of time to allow for the ring-opening addition reaction to complete, forming the zwitterionic this compound molecule.

-

Purification: The crude product is then purified. This likely involved steps such as vacuum removal of the solvent and unreacted starting materials, followed by recrystallization from a solvent like ethanol to obtain the final, pure 3-(N-morpholino)propanesulfonic acid.[10]

Preparation of a 10x this compound Buffer for RNA Electrophoresis (Historical Protocol)

This compound became a standard buffer for denaturing formaldehyde agarose gel electrophoresis of RNA due to its ability to maintain a stable pH, which is crucial for RNA integrity.[12][13] A typical historical protocol would have been similar to the following:

-

Weighing and Dissolving: Weigh out the appropriate amount of this compound (free acid) to achieve the desired molarity (e.g., 0.4 M for a 10x stock).

-

Dissolving in DEPC-Treated Water: Dissolve the this compound powder in RNase-free (DEPC-treated) water.

-

pH Adjustment: Adjust the pH to 7.0 using a concentrated solution of sodium hydroxide (NaOH).

-

Addition of Salts: Add sodium acetate to a final concentration of 0.1 M and EDTA to a final concentration of 0.01 M.

-

Final Volume Adjustment: Bring the solution to the final volume with DEPC-treated water.

-

Sterilization: Sterilize the buffer by filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it can cause the buffer to yellow and degrade.

Key Early Applications and Visualized Workflows

Elucidation of the Photosynthetic Electron Transport Chain

One of the early and significant applications of Good's buffers, including this compound, was in the study of chloroplasts and the photosynthetic electron transport chain.[2][14] The stability of these buffers at physiological pH and their lack of interference with the process were critical for these in vitro studies.

The following diagram illustrates a simplified model of the photosynthetic electron transport chain as it was understood in the era following the introduction of this compound.

Caption: Simplified Z-scheme of photosynthetic electron transport.

Experimental Workflow for Chloroplast Isolation and Photophosphorylation Assay

The use of this compound in chloroplast research enabled more reliable measurements of processes like photophosphorylation. The following workflow outlines a typical experiment from that era.

Caption: Workflow for chloroplast isolation and photophosphorylation assay.

Logical Relationships in the Development of this compound

The development of this compound and other Good's buffers was a logical progression based on a clear set of needs and criteria.

Caption: Logical flow of the development of this compound buffer.

Conclusion

The introduction of this compound and the other Good's buffers was a significant advancement in the field of biological research. By providing a stable, inert, and effective buffering agent in the physiologically relevant pH range, this compound enabled countless experiments that were previously difficult or impossible to perform. Its legacy continues today as it remains a staple in laboratories worldwide, a testament to the foresight and rigorous scientific approach of Norman E. Good and his colleagues.

References

- 1. Photosynthesis - Wikipedia [en.wikipedia.org]

- 2. Hydrogen ion buffers for biological research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idtdna.com [idtdna.com]

- 4. interchim.fr [interchim.fr]

- 5. Buffers, Especially the Good Kind - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Khan Academy [khanacademy.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound (3-(N-Morpholino)-propanesulfonic acid) [gbiosciences.com]

- 9. 3-吗啉丙磺酸 - this compound,游离酸,ULTROL® 级 [sigmaaldrich.com]

- 10. This compound Buffer,3-(N-Morpholino)propanesulfonic acid,CAS 1132-61-2 [yacooscience.com]

- 11. CN110981831A - Preparation method of 3-morpholine propanesulfonic acid - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. A rapid technique for isolating chloroplasts with high rates of endogenous photophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Buffering with MOPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical and molecular biology research, the precise control of pH is not merely a technicality but a fundamental prerequisite for experimental success. The integrity of biological macromolecules and the fidelity of enzymatic reactions are exquisitely sensitive to fluctuations in hydrogen ion concentration. It is in this context that biological buffers become indispensable tools. Among the array of "Good's" buffers, 3-(N-morpholino)propanesulfonic acid, commonly known as MOPS, has carved out a significant niche. This technical guide provides an in-depth exploration of the core principles of buffering with this compound, its physicochemical properties, detailed experimental protocols for its application, and an overview of its interactions within biological systems.

Fundamental Principles of this compound Buffer

This compound is a zwitterionic buffer, meaning it possesses both a positive and a negative charge, which contributes to its high water solubility and minimal interaction with biological membranes.[1] Its structure, featuring a morpholine ring and a propanesulfonic acid group, was designed to meet several criteria for an ideal biological buffer.[2]

The buffering capacity of this compound is centered around its pKa, the pH at which the protonated and deprotonated forms of the buffer are present in equal concentrations. The pKa of this compound is approximately 7.2 at 25°C, making it an excellent choice for maintaining a stable pH in the range of 6.5 to 7.9.[3] This range conveniently overlaps with the physiological pH of many biological systems.

The buffering mechanism of this compound involves the protonation and deprotonation of the nitrogen atom in the morpholine ring. In response to an increase in acidity (addition of H+), the nitrogen atom accepts a proton, and in response to an increase in alkalinity (addition of OH-), the protonated form donates a proton, thus resisting significant changes in pH.

A notable characteristic of this compound is its negligible interaction with most metal ions, a critical feature in studies of metal-dependent enzymes or reactions where metal ion chelation by the buffer would be a confounding factor.[3]

Quantitative Data for this compound Buffer

For the researcher, a quantitative understanding of a buffer's properties is paramount for reproducibility and accuracy. The following tables summarize key quantitative data for this compound, including a comparison with other commonly used "Good's" buffers.

| Property | Value | Reference |

| Molecular Weight | 209.26 g/mol | [2] |

| pKa at 25°C | 7.20 | [2] |

| Effective pH Range | 6.5 - 7.9 | [3] |

| Temperature Coefficient (d(pKa)/dT) | -0.013 / °C |

Table 1: Physicochemical Properties of this compound Buffer

| Buffer | pKa at 20°C | pKa at 25°C | pKa at 37°C | d(pKa)/dT |

| MES | 6.15 | 6.10 | 5.97 | -0.011 |

| This compound | 7.15 | 7.20 | 7.02 | -0.013 |

| HEPES | 7.55 | 7.48 | 7.31 | -0.014 |

Table 2: Comparison of pKa and Temperature Dependence for Common "Good's" Buffers

Experimental Protocols

Preparation of 10x this compound Buffer for RNA Electrophoresis

This protocol details the preparation of a 10x stock solution of this compound buffer, commonly used for denaturing agarose gel electrophoresis of RNA.

Materials:

-

This compound (free acid)

-

Sodium Acetate (anhydrous)

-

EDTA (disodium salt, dihydrate)

-

Nuclease-free water

-

Sodium Hydroxide (NaOH) solution (e.g., 10 N) for pH adjustment

-

Sterile filtration unit (0.22 µm)

Procedure:

-

To prepare 1 liter of 10x this compound buffer, add approximately 800 mL of nuclease-free water to a beaker.

-

Add 41.86 g of this compound (free acid) to the water and stir until dissolved.

-

Add 8.21 g of sodium acetate (anhydrous) and stir until dissolved.

-

Add 3.72 g of EDTA (disodium salt, dihydrate) and stir until dissolved.

-

Adjust the pH to 7.0 with the NaOH solution.

-

Bring the final volume to 1 liter with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the 10x this compound buffer at room temperature, protected from light. The solution may yellow over time, but slight discoloration does not significantly impact its performance.